![molecular formula C9H12N4 B1468979 (3-ethyl-3H-imidazo[4,5-b]pyridin-2-yl)methanamine CAS No. 1342822-13-2](/img/structure/B1468979.png)

(3-ethyl-3H-imidazo[4,5-b]pyridin-2-yl)methanamine

Descripción general

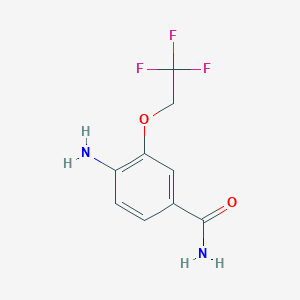

Descripción

Imidazo[4,5-b]pyridine is a class of compounds that contain an imidazole ring fused with a pyridine ring . They are known to play a crucial role in numerous disease conditions. The discovery of their first bioactivity as GABA A receptor positive allosteric modulators divulged their medicinal potential .

Synthesis Analysis

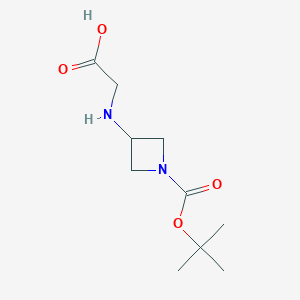

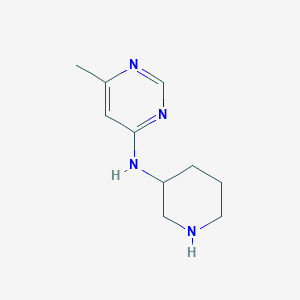

A common method for the synthesis of imidazo[4,5-b]pyridines involves the condensation of 2-aminopyridines with α-bromoketones under microwave irradiation . This method is reasonably fast, very clean, high yielding, simple workup and environmentally benign .Molecular Structure Analysis

The molecular structure of imidazo[4,5-b]pyridines consists of an imidazole ring fused with a pyridine ring . The exact structure of “(3-ethyl-3H-imidazo[4,5-b]pyridin-2-yl)methanamine” would depend on the position and orientation of the ethyl group and the methanamine group on this fused ring system.Chemical Reactions Analysis

Imidazo[4,5-b]pyridines can undergo a variety of chemical reactions. For example, they can be synthesized from different 2-aminopyridines with various α-bromoketones .Aplicaciones Científicas De Investigación

Synthesis and Applications in Chemistry

Synthesis of Novel Imidazo[1,5-a]Pyridine Derivates : A study by Mihorianu et al. (2010) discusses an efficient synthesis of imidazo[1,5-a]pyridine derivatives, starting from a related compound, which could be applicable for "(3-ethyl-3H-imidazo[4,5-b]pyridin-2-yl)methanamine" synthesis. This has implications for chemical synthesis and potential industrial applications (Mihorianu et al., 2010).

Facile Synthesis of Novel Blue Light Emitters : Volpi et al. (2017) developed a series of new imidazo[1,5-a]pyridines that show potential for technological applications due to their interesting optical properties, such as tunable luminescence and large Stokes’ shifts. This research could be relevant for developing new materials and light-emitting technologies (Volpi et al., 2017).

Biological Activity and Potential Therapeutic Applications

Anticancer Agents Synthesis : Temple et al. (1987) explored the synthesis of imidazo[4,5-b]pyridines and their analogs as potential anticancer agents. This highlights the potential therapeutic applications of compounds like "this compound" in the field of oncology (Temple et al., 1987).

Antimicrobial Activity : Mallemula et al. (2015) synthesized novel 2-(pyridin-3-yl)-1H-benzo[d]imidazoles and 2-(pyridin-3-yl)-3H-imidazo[4,5-b]pyridine derivatives, examining their antimicrobial activity against various pathogens. This suggests possible applications of similar compounds in addressing drug-resistant bacterial and fungal infections (Mallemula et al., 2015).

Optical and Material Science Applications

- Optical Properties and Charge Transfer Emission : Mishra et al. (2013) investigated the spectral characteristics of N,N-dimethyl-4-(4-methyl-4H-imidazo[4,5-b]pyridin-2-yl)benzenamine, a compound structurally related to "this compound". Their study on dual fluorescence induced by protic solvents could be relevant for the development of new optical materials and sensors (Mishra et al., 2013).

Mecanismo De Acción

Target of Action

Similar compounds have been found to inhibit microtubule assembly formation and activate nuclear factor kappa-light-chain-enhancer of activated B cells (NF-kappaB) through the process of phosphorylation .

Mode of Action

Similar compounds have been found to inhibit intracellular akt activation and its downstream target (pras40) in vitro .

Biochemical Pathways

Similar compounds have been found to inhibit the activation of akt and an additional downstream effector (p70s6) following oral dosing in mice .

Pharmacokinetics

Similar compounds have been found to be effective at inhibiting the activation of akt and an additional downstream effector (p70s6) following oral dosing in mice .

Result of Action

Similar compounds have been found to effectively inhibit microtubule assembly formation .

Action Environment

Similar compounds have been found to show considerable cytotoxicity with ic 50 values ranging from 054 to 3186 μM .

Direcciones Futuras

Análisis Bioquímico

Biochemical Properties

(3-ethyl-3H-imidazo[4,5-b]pyridin-2-yl)methanamine plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been shown to inhibit the activity of certain enzymes involved in cellular metabolism, such as kinases and phosphatases. These interactions are typically mediated through hydrogen bonding and hydrophobic interactions, which stabilize the binding of the compound to the active sites of these enzymes . Additionally, this compound can interact with proteins involved in signal transduction pathways, modulating their activity and influencing downstream cellular responses .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. In cancer cells, this compound has been observed to induce apoptosis by activating caspase enzymes and disrupting mitochondrial membrane potential . It also affects cell signaling pathways, such as the mitogen-activated protein kinase (MAPK) pathway, leading to altered gene expression and inhibition of cell proliferation . Furthermore, this compound can influence cellular metabolism by inhibiting key metabolic enzymes, resulting in reduced ATP production and increased oxidative stress .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active sites of target enzymes, inhibiting their catalytic activity and preventing substrate binding . This compound can also modulate the activity of transcription factors, leading to changes in gene expression that promote apoptosis and inhibit cell proliferation . Additionally, this compound can induce post-translational modifications of proteins, such as phosphorylation and ubiquitination, which further regulate cellular processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods, leading to reduced efficacy . Long-term studies have shown that prolonged exposure to this compound can result in adaptive cellular responses, such as upregulation of detoxifying enzymes and increased resistance to apoptosis . These findings highlight the importance of considering temporal effects when evaluating the biological activity of this compound.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits minimal toxicity and can effectively inhibit tumor growth in cancer models . At higher doses, this compound can induce toxic effects, such as liver damage and immunosuppression . These dose-dependent effects underscore the need for careful dosage optimization in preclinical studies to balance efficacy and safety.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate cellular metabolism. It can inhibit key enzymes in glycolysis and the tricarboxylic acid cycle, leading to altered metabolic flux and reduced energy production . Additionally, this compound can affect the levels of various metabolites, such as reactive oxygen species and lactate, which further influence cellular function .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate the compound’s uptake into cells and its accumulation in specific cellular compartments . The distribution of this compound can also be influenced by its physicochemical properties, such as lipophilicity and molecular size .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. This compound is often localized to the mitochondria, where it can disrupt mitochondrial function and induce apoptosis . It can also be found in the nucleus, where it modulates gene expression by interacting with transcription factors and chromatin . The targeting of this compound to specific subcellular compartments is mediated by targeting signals and post-translational modifications that direct its localization .

Propiedades

IUPAC Name |

(3-ethylimidazo[4,5-b]pyridin-2-yl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N4/c1-2-13-8(6-10)12-7-4-3-5-11-9(7)13/h3-5H,2,6,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNQVLQRAUSGXMF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=NC2=C1N=CC=C2)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

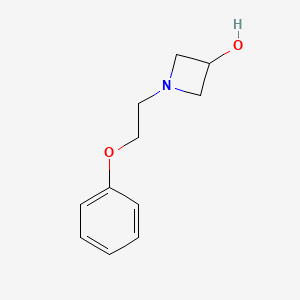

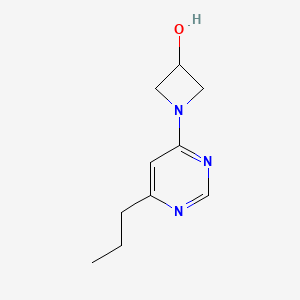

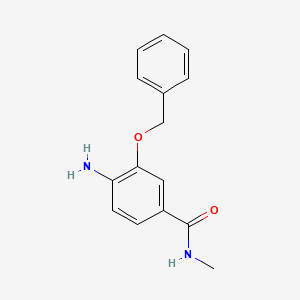

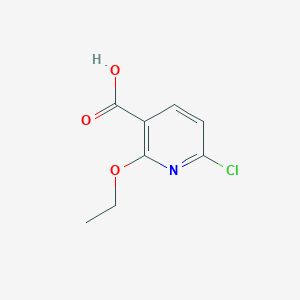

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(3-{1-[(4-fluorophenyl)methyl]-1H-pyrazol-4-yl}propyl)(methyl)amine](/img/structure/B1468896.png)

![1-[(2E)-3-phenylprop-2-en-1-yl]azetidin-3-ol](/img/structure/B1468898.png)

![1-[(4-Tert-butylphenyl)methyl]azetidin-3-ol](/img/structure/B1468910.png)

![N-[(4-methylphenyl)methyl]oxolan-3-amine](/img/structure/B1468917.png)